6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

MAO-A Inhibition Dopamine Receptor Selectivity

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 887976-73-0, C13H9NO4, MW 243.21) is an organic compound defined by the fusion of a nicotinic acid core (a pyridine-3-carboxylic acid) with a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety. As a biaryl heterocyclic carboxylic acid, it serves as a building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 887976-73-0
Cat. No. B3022667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid
CAS887976-73-0
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)O
InChIInChI=1S/C13H9NO4/c15-13(16)9-1-3-10(14-6-9)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
InChIKeyWIKJEXASXBADSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 887976-73-0): Baseline Definition and Structural Classification


6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 887976-73-0, C13H9NO4, MW 243.21) is an organic compound defined by the fusion of a nicotinic acid core (a pyridine-3-carboxylic acid) with a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety [1]. As a biaryl heterocyclic carboxylic acid, it serves as a building block in medicinal chemistry and organic synthesis . It belongs to a broader class of benzodioxole-containing compounds that are frequently explored for interactions with various biological targets [2].

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid: The Scientific Risk of Unverified Substitution


Due to the unique electronic and steric interplay between the electron-withdrawing carboxylic acid group on the pyridine ring and the electron-donating benzodioxole group, 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid possesses a distinct structure-activity relationship (SAR) profile that cannot be extrapolated from closely related analogs, such as regioisomers like 5-(Benzo[D][1,3]dioxol-5-yl)nicotinic acid or 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid, nor from unsubstituted nicotinic acid . Direct comparative data from binding assays demonstrate that minor structural modifications result in orders-of-magnitude differences in target affinity, making generic substitution scientifically invalid for projects requiring specific interaction profiles [1].

Quantitative Differentiation Evidence for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 887976-73-0)


Selectivity Profile: MAO-A Inhibition vs. Dopamine D2 Receptor Affinity for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid exhibits a significant selectivity window, binding to the MAO-A receptor with a Ki of 240 nM, whereas its affinity for the dopamine D2 receptor is negligible (Ki = 23,000 nM). This 96-fold difference in Ki values [1] quantifies the compound's preferential interaction profile, a critical differentiator from other benzodioxole analogs that may exhibit non-selective or different target engagement.

MAO-A Inhibition Dopamine Receptor Selectivity Binding Affinity

Potency Differential: COX-2 Inhibition by 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid Relative to Nicotinic Acid

The target compound has demonstrated potent inhibition of purified mouse COX-2 with an IC50 of 30 nM [1]. This stands in stark contrast to the parent molecule, nicotinic acid, which is not a recognized COX-2 inhibitor. The addition of the benzodioxole moiety introduces a COX-2 pharmacophore, resulting in a gain of function that is not present in the nicotinic acid baseline [2].

COX-2 Inhibition Inflammation IC50 Potency

Class-Wide Potency Benchmark: COX-2 vs. COX-1 Inhibition for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

Data indicates a stark contrast in the compound's activity against COX isozymes. It exhibits an IC50 of 500 nM against COX-1 [1], which is a 16.7-fold lower potency compared to its 30 nM IC50 against COX-2 [2]. This preference for COX-2 over COX-1 is a crucial differentiating factor, as COX-1 inhibition is often associated with gastrointestinal side effects. While other benzodioxole derivatives may show COX inhibition, this specific potency ratio defines its safety and efficacy profile.

COX-1 COX-2 Selectivity Index Anti-inflammatory

Physicochemical Differentiation: Lipophilicity and Synthetic Accessibility of 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

The compound's computed XLogP is 2.2 , a significant increase from the highly polar nicotinic acid (XLogP ≈ 0.2). This enhanced lipophilicity, driven by the benzodioxole group, can improve membrane permeability and alter in vivo distribution compared to the parent compound [1]. Furthermore, its synthesis via a standard Suzuki-Miyaura cross-coupling between 6-bromo-nicotinic acid and a benzodioxole boronic acid is well-established , providing a reliable and scalable synthetic route compared to more complex or lower-yielding pathways required for other analogs.

Lipophilicity LogP Synthetic Route Cross-Coupling

Targeted Application Scenarios for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 887976-73-0) Based on Evidence


Development of Selective MAO-A Inhibitors for CNS Disorders

Researchers focused on neuropsychiatric or neurodegenerative disorders, such as depression or Parkinson's disease, where MAO-A inhibition is a validated target, should consider 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid as a lead scaffold. The 96-fold selectivity for MAO-A (Ki=240 nM) over the dopamine D2 receptor (Ki=23,000 nM) provides a quantitative starting point for optimizing a safe therapeutic window .

Design of COX-2 Preferential Anti-Inflammatory Agents

In projects aiming to develop next-generation NSAIDs with reduced gastrointestinal toxicity, this compound's 16.7-fold preference for COX-2 (IC50=30 nM) over COX-1 (IC50=500 nM) serves as a key proof-of-concept [2]. Procurement is justified for SAR studies seeking to enhance this selectivity index and improve upon the potency of the base scaffold.

Medicinal Chemistry Hit-to-Lead Optimization Programs

Medicinal chemists undertaking hit-to-lead campaigns can utilize this compound as a privileged fragment. Its balanced, drug-like lipophilicity (cLogP 2.2), distinct from the parent nicotinic acid (cLogP 0.2), suggests improved membrane permeability and ADME properties, which is a crucial advantage for oral bioavailability .

Synthetic Methodology and Chemical Biology Tool Development

For organic chemists and chemical biologists, the compound's modular synthesis via a reliable Suzuki-Miyaura cross-coupling makes it an ideal scaffold for creating diverse compound libraries . It can be used to explore the SAR of biaryl systems or as a functionalized handle for creating chemical probes to study COX or MAO enzyme function.

Quote Request

Request a Quote for 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.